2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester
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Overview
Description
Synthesis Analysis
This compound can be synthesized using Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of this compound is C15H21BN4O3S. The InChI representation is InChI=1S/C15H21BN4O3S/c1-6-17-12(21)20-13-19-10-7-9(8-18-11(10)24-13)16-22-14(2,3)15(4,5)23-16/h7-8H,6H2,1-5H3,(H2,17,19,20,21).Physical and Chemical Properties Analysis
The compound has a molecular weight of 348.2 g/mol. It has 6 hydrogen bond acceptors and 2 hydrogen bond donors. The exact mass is 348.1427419 g/mol and the heavy atom count is 24.Scientific Research Applications
Chemical Synthesis and Material Science
Compounds like the one you're inquiring about are often explored for their utility in organic synthesis, including their roles in forming complex molecules with potential biological or material applications. For example, cyclic boronate esters, to which your compound is related due to the presence of a boronic acid ester group, play crucial roles in various synthetic applications due to their stability and versatile reactivity. These compounds are involved in forming stable complexes with diols and are utilized in Suzuki-Miyaura cross-coupling reactions, a widely used method to form carbon-carbon bonds in the synthesis of complex organic molecules (Golovanov & Sukhorukov, 2021).
Supramolecular Chemistry
In supramolecular chemistry, the ability of boronic acids to form reversible covalent bonds with diols and similar functional groups is exploited in the design of responsive materials, sensors, and drug delivery systems. The pinacol ester part of the compound suggests potential utility in enhancing the solubility or altering the reactivity of the boronic acid component, which can be beneficial in creating more sophisticated supramolecular assemblies (Petzold-Welcke et al., 2014).
Pharmacological Research
While avoiding specifics about drug use and side effects, it's worth noting that heterocyclic compounds similar to "2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester" are central to the development of new pharmaceuticals. Their structural diversity and ability to interact with various biological targets make them key scaffolds in medicinal chemistry. Thiazolo[5,4-b]pyridines, for instance, have been investigated for their potential biological activities, including antimicrobial and anticancer properties, due to their ability to modulate biological pathways (Chaban, 2015).
Mechanism of Action
One of the most notable applications of 2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester lies in its potential as a building block for synthesizing kinase inhibitors. Kinases are enzymes that play a crucial role in regulating various cellular processes. By targeting and inhibiting specific kinases, researchers can develop drugs for treating diseases like cancer, inflammatory conditions, and neurological disorders.
Properties
IUPAC Name |
1-ethyl-3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN4O3S/c1-6-17-12(21)20-13-19-10-7-9(8-18-11(10)24-13)16-22-14(2,3)15(4,5)23-16/h7-8H,6H2,1-5H3,(H2,17,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZLECBWDDORQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC(=N3)NC(=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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